2-(Pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine
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Overview
Description
2-(Pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a pyrrolidine group at the 2-position and a trifluoromethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine typically involves the reaction of pyridine derivatives with pyrrolidine and trifluoromethylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form corresponding lactams.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include lactams, piperidine derivatives, and various substituted pyridines depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of biological receptors and enzymes.
Medicine: The compound is investigated for its potential pharmacological properties, including as a candidate for drug development.
Industry: It is used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(Pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine exerts its effects depends on its interaction with molecular targets. For instance, as a ligand, it can bind to specific receptors or enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-3-yl)pyridine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-(Trifluoromethyl)pyridine: Lacks the pyrrolidine group, affecting its reactivity and applications.
2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group at a different position, leading to variations in its chemical behavior.
Uniqueness
2-(Pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine is unique due to the combined presence of the pyrrolidine and trifluoromethyl groups, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the design of new pharmaceuticals and advanced materials.
Properties
Molecular Formula |
C10H11F3N2 |
---|---|
Molecular Weight |
216.20 g/mol |
IUPAC Name |
2-pyrrolidin-3-yl-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)8-2-1-4-15-9(8)7-3-5-14-6-7/h1-2,4,7,14H,3,5-6H2 |
InChI Key |
NMFYQBGSDABAQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=C(C=CC=N2)C(F)(F)F |
Origin of Product |
United States |
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